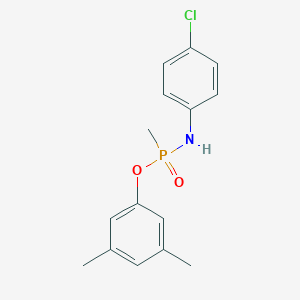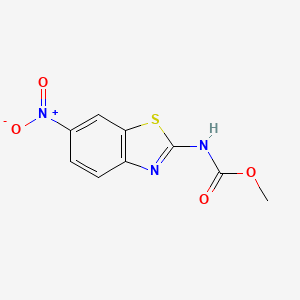
3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate, also known as CMPO, is a chemical compound that has gained attention in scientific research due to its unique properties. CMPO is a chelating agent that selectively binds to metal ions, making it useful in various applications such as nuclear waste management, extraction of rare earth metals, and separation of actinides and lanthanides. In
Wirkmechanismus
The mechanism of action of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate involves the formation of a complex with metal ions through the oxygen and nitrogen atoms present in its structure. This complexation results in the extraction and separation of metal ions from the fuel. 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate has a high affinity for actinides and lanthanides due to their similar electronic configurations and size.
Biochemical and Physiological Effects:
3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to note that 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate is not intended for human consumption and should be handled with caution in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate in laboratory experiments is its high selectivity for metal ions. This allows for the separation and extraction of specific elements from complex mixtures. However, 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate can be difficult to synthesize and purify, which can limit its use in certain applications. Additionally, the use of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate in laboratory settings requires specialized equipment and expertise, making it a challenging compound to work with.
Zukünftige Richtungen
There are several future directions for the use of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate in scientific research. One potential application is its use in the extraction of rare earth metals from electronic waste. Rare earth metals are essential components in many electronic devices, and their extraction from waste materials is a pressing issue. 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate's high selectivity for metal ions makes it a promising candidate for this application. Additionally, further research can be conducted to optimize the synthesis and purification of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate, allowing for its use in a wider range of applications.
Synthesemethoden
The synthesis of 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate involves a multi-step process that includes the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 3,5-dimethylphenyl chloroacetate. This intermediate is then reacted with sodium hypophosphite and 4-chloroaniline to produce 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate has been extensively studied for its application in the nuclear industry. It is used in the extraction of actinides and lanthanides from spent nuclear fuel, which is a crucial step in nuclear waste management. 3,5-dimethylphenyl N-(4-chlorophenyl)-P-methylphosphonamidoate selectively binds to these metal ions, allowing for their separation from other elements present in the fuel. This process is known as solvent extraction and is used in the PUREX (Plutonium Uranium Redox Extraction) process, which is a widely used method for nuclear fuel reprocessing.
Eigenschaften
IUPAC Name |
4-chloro-N-[(3,5-dimethylphenoxy)-methylphosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClNO2P/c1-11-8-12(2)10-15(9-11)19-20(3,18)17-14-6-4-13(16)5-7-14/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBURUEUQDYXEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3,5-dimethylphenoxy)-methylphosphoryl]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methoxymethyl)-6-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5723379.png)

![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)
![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)



![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)
